nonasodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate;palladium;nonahydrate
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Overview
Description
Nonasodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate;palladium;nonahydrate is a complex chemical compound with significant applications in various fields, particularly in catalysis. This compound is known for its role as a catalyst in numerous organic reactions, making it a valuable asset in both academic research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nonasodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate;palladium;nonahydrate typically involves the reaction of palladium salts with 3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate in the presence of sodium ions. The reaction is carried out in an aqueous medium, and the product is obtained as a nonahydrate form. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its purest form .
Chemical Reactions Analysis
Types of Reactions
Nonasodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate;palladium;nonahydrate undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its palladium center.
Reduction: It can also undergo reduction reactions, where the palladium center plays a crucial role.
Substitution: The compound is known for its ability to undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonated aromatic compounds, while reduction reactions can produce reduced palladium complexes .
Scientific Research Applications
Nonasodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate;palladium;nonahydrate has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in biological applications, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to investigate its role in medicinal chemistry, especially in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which nonasodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate;palladium;nonahydrate exerts its effects is primarily through its palladium center. The palladium atom acts as a catalyst, facilitating various chemical reactions by providing an active site for the reactants. The molecular targets and pathways involved include the activation of carbon-carbon and carbon-heteroatom bonds, which are crucial in many organic transformations .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(triphenylphosphine)palladium(0): Another palladium-based catalyst used in similar reactions.
Bis(triphenylphosphine)palladium(II) chloride: A widely used palladium catalyst in organic synthesis.
Palladium(II) acetate: Commonly used in cross-coupling reactions and other catalytic processes.
Uniqueness
Nonasodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate;palladium;nonahydrate is unique due to its high solubility in water and its ability to act as a catalyst in a wide range of reactions. Its nonahydrate form also provides stability and ease of handling compared to other palladium catalysts .
Properties
Molecular Formula |
C54H57Na9O36P3PdS9+3 |
---|---|
Molecular Weight |
1976.9 g/mol |
IUPAC Name |
nonasodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate;palladium;nonahydrate |
InChI |
InChI=1S/3C18H15O9PS3.9Na.9H2O.Pd/c3*19-29(20,21)16-7-1-4-13(10-16)28(14-5-2-8-17(11-14)30(22,23)24)15-6-3-9-18(12-15)31(25,26)27;;;;;;;;;;;;;;;;;;;/h3*1-12H,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;;;;;;;;9*1H2;/q;;;9*+1;;;;;;;;;;/p-6 |
InChI Key |
RZJLWYKBARRAJM-UHFFFAOYSA-H |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])[PH+](C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC(=CC(=C1)S(=O)(=O)[O-])[PH+](C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC(=CC(=C1)S(=O)(=O)[O-])[PH+](C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Pd] |
Origin of Product |
United States |
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